Cyclopropylmethyl bromide-d3

Description

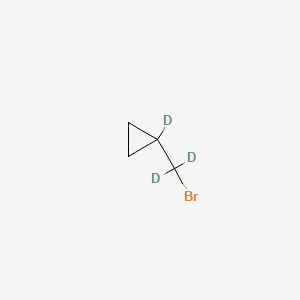

Structure

2D Structure

Properties

IUPAC Name |

1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILLAXRDHDKDY-FBYXXYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747225 | |

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-17-3 | |

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Proposed Synthesis of (Bromomethyl-d2)cyclopropane-1-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of (Bromomethyl-d2)cyclopropane-1-d1, a deuterated isotopologue of bromomethylcyclopropane. Due to the absence of published literature detailing the direct synthesis of this specific compound, this document provides a comprehensive, proposed methodology based on established and reliable reactions for the synthesis of the non-deuterated analog and other deuterated cyclopropane derivatives. The proposed multi-step synthesis begins with the reduction of a deuterated cyclopropanecarboxylic acid derivative to the corresponding deuterated cyclopropylmethanol, followed by a bromination reaction. This guide furnishes detailed, step-by-step experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the preparation of this and similar isotopically labeled compounds. Such labeled compounds are invaluable tools in drug discovery and development for use in metabolic studies and as internal standards for mass spectrometry-based quantification.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are of significant interest in the pharmaceutical industry. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug candidate, a strategy known as "deuterium-switching," which can lead to improved pharmacokinetic properties. Furthermore, deuterated compounds serve as essential internal standards for quantitative bioanalysis using mass spectrometry. (Bromomethyl-d2)cyclopropane-1-d1 is a valuable building block for introducing a deuterated cyclopropylmethyl moiety into target molecules. This guide details a proposed synthesis for this specific isotopologue.

Proposed Synthetic Pathway

The proposed synthesis of (Bromomethyl-d2)cyclopropane-1-d1 is a two-step process commencing from the commercially available or readily synthesized cyclopropane-1-d1-carboxylic acid. The pathway involves:

-

Reduction of the carboxylic acid to the corresponding alcohol, (cyclopropane-1-d1-yl)methan-d2-ol.

-

Bromination of the deuterated alcohol to yield the final product, (Bromomethyl-d2)cyclopropane-1-d1.

This approach is based on well-established procedures for the synthesis of (Bromomethyl)cyclopropane from cyclopropylmethanol[1][2][3][4].

Experimental Protocols

Step 1: Synthesis of (cyclopropane-1-d1-yl)methan-d2-ol

The first step involves the reduction of cyclopropane-1-d1-carboxylic acid using a strong deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce the two deuterium atoms on the methylene group.

Materials:

-

Cyclopropane-1-d1-carboxylic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of cyclopropane-1-d1-carboxylic acid in anhydrous diethyl ether (or THF) is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) at 0 °C.

-

The resulting mixture is stirred for an additional 30 minutes, and then the solid aluminum salts are filtered off.

-

The filtrate is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield (cyclopropane-1-d1-yl)methan-d2-ol, which can be purified further by distillation if necessary.

Step 2: Synthesis of (Bromomethyl-d2)cyclopropane-1-d1

The final step is the conversion of the deuterated alcohol to the corresponding bromide. Several methods are reported for the non-deuterated analog, with the use of triphenylphosphine and bromine being a common and high-yielding approach[1].

Materials:

-

(cyclopropane-1-d1-yl)methan-d2-ol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of triphenylphosphine in anhydrous DMF under a nitrogen atmosphere, (cyclopropane-1-d1-yl)methan-d2-ol is added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is then cooled to -10 °C.

-

A solution of bromine in DMF is added dropwise to the cooled mixture, maintaining the temperature below -5 °C.

-

After the addition is complete, the reaction is allowed to proceed for a few hours at low temperature.

-

The reaction mixture is then worked up by distillation to isolate the volatile (Bromomethyl-d2)cyclopropane-1-d1. The product purity can be assessed by GC-MS and NMR.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on a representative procedure for the non-deuterated analog[1]. Actual yields may vary.

| Step | Reactant | Molar Equivalent | Reagent | Molar Equivalent | Solvent | Theoretical Yield | Purity |

| 1. Reduction | Cyclopropane-1-d1-carboxylic acid | 1.0 | LiAlD₄ | 1.0-1.2 | Diethyl Ether | >80% | >95% |

| 2. Bromination | (cyclopropane-1-d1-yl)methan-d2-ol | 1.0 | PPh₃ | 1.1 | DMF | ~77.5% | >97% |

| Br₂ | 1.02 |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of (Bromomethyl-d2)cyclopropane-1-d1.

Caption: Proposed two-step synthesis of (Bromomethyl-d2)cyclopropane-1-d1.

Safety Considerations

Both lithium aluminum deuteride and bromine are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The quenching of LiAlD₄ is highly exothermic and should be performed slowly and at a low temperature.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route to (Bromomethyl-d2)cyclopropane-1-d1. The described methodology is based on robust and well-documented chemical transformations, offering a reliable starting point for researchers requiring this and other specifically labeled cyclopropane derivatives for their work in drug discovery and development. The successful synthesis of this compound will provide a valuable tool for elucidating metabolic pathways and for use as an internal standard in quantitative analytical methods.

References

- 1. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. EP3092212A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preparation of Deuterated Cyclopropylmethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of deuterated cyclopropylmethyl bromide, a valuable building block in medicinal chemistry and mechanistic studies. The introduction of deuterium can significantly alter the pharmacokinetic and metabolic profiles of drug candidates, making targeted deuteration a key strategy in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Overview of Synthetic Strategies

The preparation of deuterated cyclopropylmethyl bromide can be approached through two primary retrosynthetic pathways, focusing on the introduction of deuterium at either the methylene bridge or the cyclopropane ring.

-

Pathway A: Deuteration of the Methylene Bridge. This is the most direct and well-precedented approach. It involves the reduction of a commercially available, non-deuterated precursor, cyclopropanecarboxylic acid, using a deuterated reducing agent. This method selectively introduces two deuterium atoms onto the methylene carbon.

-

Pathway B: Deuteration of the Cyclopropane Ring. This pathway is more theoretical and is based on general principles of hydrogen-deuterium (H/D) exchange on strained ring systems. It involves the deuteration of a cyclopropane precursor, followed by standard functional group transformations. While direct catalytic H/D exchange on cyclopropane itself can lead to ring-opening, carefully controlled conditions may allow for the desired exchange on a functionalized cyclopropane.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthetic routes, based on yields reported for analogous non-deuterated reactions.

Table 1: Reagents and Expected Yields for Pathway A

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| A1 | Reduction | Cyclopropanecarboxylic Acid | Lithium aluminum deuteride (LiAlD₄), Diethyl ether | (Cyclopropyl-d₀)methan-d₂-ol | ~90% |

| A2 | Bromination | (Cyclopropyl-d₀)methan-d₂-ol | Phosphorus tribromide (PBr₃), N,N-Dimethylformamide (DMF) | (Bromomethyl-d₂)cyclopropane-d₀ | ~85-95%[1] |

Table 2: Reagents and Postulated Yields for Pathway B

| Step | Reaction | Starting Material | Key Reagents | Product | Postulated Yield (%) |

| B1 | H/D Exchange | Cyclopropanemethanol | D₂O, Catalyst (e.g., Pd/C) | (Cyclopropyl-dₓ)methanol | Variable |

| B2 | Bromination | (Cyclopropyl-dₓ)methanol | Phosphorus tribromide (PBr₃), N,N-Dimethylformamide (DMF) | (Bromomethyl)cyclopropane-dₓ | ~85-95%[1] |

Experimental Protocols

Pathway A: Synthesis of (Bromomethyl-d₂)cyclopropane

This pathway focuses on the late-stage introduction of deuterium onto the methylene bridge.

Step A1: Reduction of Cyclopropanecarboxylic Acid to (Cyclopropyl)methan-d₂-ol

-

Materials:

-

Cyclopropanecarboxylic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

-

Procedure:

-

A solution of cyclopropanecarboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (cyclopropyl)methan-d₂-ol. The product can be further purified by distillation.

-

Step A2: Bromination of (Cyclopropyl)methan-d₂-ol to (Bromomethyl-d₂)cyclopropane

-

Materials:

-

(Cyclopropyl)methan-d₂-ol

-

Phosphorus tribromide (PBr₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure: [1]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide and cool to 0-5 °C in an ice bath.[1]

-

Slowly add phosphorus tribromide dropwise while maintaining the temperature.[1]

-

Subsequently, add (cyclopropyl)methan-d₂-ol dropwise at -10 °C.[1]

-

The reaction mixture is aged for a specified period (e.g., 1-40 hours, depending on the scale) to ensure complete conversion.[1]

-

The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford high-purity (bromomethyl-d₂)cyclopropane.[1]

-

Pathway B: Proposed Synthesis of (Bromomethyl)cyclopropane-dₓ

This pathway targets deuteration of the cyclopropane ring and is more exploratory.

Step B1: Hydrogen-Deuterium Exchange on Cyclopropanemethanol

-

Materials:

-

Cyclopropanemethanol

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or another suitable catalyst

-

-

Procedure:

-

In a pressure vessel, a mixture of cyclopropanemethanol, deuterium oxide, and a catalytic amount of palladium on carbon is heated under a deuterium gas atmosphere. The reaction conditions (temperature, pressure, and reaction time) would need to be carefully optimized to favor H/D exchange over ring-opening.

-

After cooling and venting the vessel, the catalyst is removed by filtration.

-

The deuterated cyclopropanemethanol is extracted from the aqueous phase using an organic solvent.

-

The organic extract is dried and the solvent removed to yield (cyclopropyl-dₓ)methanol. The degree of deuteration would need to be determined by mass spectrometry and NMR spectroscopy.

-

Step B2: Bromination of (Cyclopropyl-dₓ)methanol to (Bromomethyl)cyclopropane-dₓ

-

Procedure:

-

The procedure is identical to Step A2, using (cyclopropyl-dₓ)methanol as the starting material.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic Pathway A for (Bromomethyl-d₂)cyclopropane.

Caption: Proposed Synthetic Pathway B for (Bromomethyl)cyclopropane-dₓ.

Caption: Logical Relationship of Synthetic Pathways.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of deuterated cyclopropylmethyl bromide. Pathway A, involving the reduction of cyclopropanecarboxylic acid with lithium aluminum deuteride, offers a reliable and selective method for introducing deuterium at the methylene position. Pathway B presents a more exploratory approach for deuteration of the cyclopropane ring, which would require further experimental optimization. The choice of synthetic route will depend on the desired location of the deuterium labels and the availability of specialized reagents and equipment. For all synthesized compounds, thorough analytical characterization by NMR spectroscopy and mass spectrometry is essential to confirm the position and extent of deuterium incorporation.

References

An In-depth Technical Guide to the Isotopic Labeling of Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart favorable characteristics to drug candidates, such as increased potency, enhanced metabolic stability, and improved target-binding affinity. Isotopic labeling, the incorporation of isotopes like deuterium (²H), tritium (³H), carbon-13 (¹³C), and carbon-14 (¹⁴C), is an indispensable tool in drug discovery and development. It enables the elucidation of metabolic pathways, quantification of drug exposure, and visualization of target engagement through techniques like positron emission tomography (PET). This technical guide provides a comprehensive overview of the core methodologies for the isotopic labeling of cyclopropane derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Methodologies for Isotopic Labeling of Cyclopropanes

The synthesis of isotopically labeled cyclopropanes can be broadly categorized into methods that construct the cyclopropane ring with an incorporated isotope and those that introduce the label to a pre-existing cyclopropane moiety. Key strategies include Simmons-Smith cyclopropanation, transition metal-catalyzed reactions, and enzymatic approaches.

Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a classic and versatile method for the stereospecific synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. For isotopic labeling, a labeled diiodomethane (e.g., [¹³C]H₂I₂, CD₂I₂) is commonly employed.

Transition Metal-Catalyzed Cyclopropanations

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds. Isotopic labels can be introduced through the use of labeled diazo reagents. These reactions often exhibit excellent stereoselectivity. A study on rhodium-catalyzed cyclopropanations investigated the mechanism using ¹³C kinetic isotope effects, revealing an asynchronous concerted transition state.

Enzymatic Cyclopropanation

Biocatalysis offers a green and highly stereoselective approach to cyclopropane synthesis. Engineered enzymes, such as modified cytochrome P450s, can catalyze the cyclopropanation of styrenes with diazoacetates.[1] This method has been successfully applied to the synthesis of ¹³C-labeled cyclopropanes.[1]

Labeling via Labeled 3-Methyldiaziridine

An alternative to diazo compounds for the delivery of a labeled carbene is the use of isotopically labeled diaziridines. For instance, [3-methyl-³H]- or [3-methyl-¹³C]-3-methyldiaziridine can be synthesized and used for the cyclopropanation of alkenes, offering a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies.

Hydrogen Isotope Exchange

For the introduction of deuterium or tritium, direct hydrogen isotope exchange (HIE) on a molecule already containing a cyclopropane ring is a powerful late-stage labeling strategy. This is often catalyzed by transition metals like iridium or ruthenium.

Data Presentation: A Comparative Overview of Key Methodologies

The following tables summarize quantitative data from the literature to facilitate the comparison of different isotopic labeling strategies for cyclopropane derivatives.

Table 1: Enzymatic Cyclopropanation of Styrene Derivatives with Labeled n-Hexyl Diazoacetate

| Entry | Styrene Derivative | Enzyme | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (cis, %) | Enantiomeric Excess (trans, %) |

| 1 | Styrene | P411-UA | >99 | 85:15 | 98 | 20 |

| 2 | 4-Chlorostyrene | P411-UA | >99 | 88:12 | 99 | 35 |

| 3 | 4-Methoxystyrene | P411-UA | 65 | 75:25 | 95 | 15 |

| 4 | Styrene | ApePgb AGW | 80 | 50:50 | 92 | 90 |

| 5 | 4-Chlorostyrene | ApePgb AGW | 75 | 45:55 | 95 | 93 |

Data adapted from a study on enzyme-catalyzed synthesis of labeled cyclopropanes.

Table 2: Isotopic Enrichment and Specific Activity of Labeled Cyclopropane Derivatives

| Isotope | Labeling Method | Compound Type | Isotopic Enrichment (%) | Specific Activity |

| ¹³C | Enzymatic Cyclopropanation | Aryl Cyclopropane | >99 | N/A |

| ¹¹C | [¹¹C]CH₃I Alkylation | PET Tracer | >99 | 143 ± 52 GBq/µmol |

| ¹⁴C | [¹⁴C]CO₂ Carboxylation | Carboxylic Acid | 40-54 | >1.9 GBq/mmol |

| ²H | Hydrogen Isotope Exchange | Pharmaceutical | >90 | N/A |

| ³H | Catalytic Reduction | Pharmaceutical | >98 | up to 113 Ci/mmol |

Data compiled from various sources on PET tracer synthesis and hydrogen isotope exchange.

Experimental Protocols

Protocol 1: General Procedure for ¹³C-Labeling via Enzymatic Cyclopropanation

This protocol is adapted from a study on the enzyme-catalyzed synthesis of ¹³C-labeled cyclopropanes.[1]

Materials:

-

Labeled n-hexyl diazoacetate ([¹³C]-18 )

-

Styrene derivative

-

Engineered enzyme (e.g., P411-UA or ApePgb AGW)

-

M9-N buffer (pH 6.8)

-

Sodium dithionite

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve the engineered enzyme (e.g., 150 mg) in M9-N buffer (e.g., 28.5 mL).

-

Add a solution of sodium dithionite (0.2 equivalents) in M9-N buffer.

-

Add the styrene derivative (e.g., 0.53 mmol) and ethanol (6% v/v).

-

Add the ¹³C-labeled n-hexyl diazoacetate (2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ¹³C-labeled cyclopropane derivative.

Protocol 2: Synthesis of [¹¹C]Labeled Cyclopropane-Containing PET Tracers

The synthesis of ¹¹C-labeled PET tracers is a highly specialized process typically carried out in automated synthesis modules. The following is a generalized procedure for the ¹¹C-methylation of a precursor to a cyclopropane-containing drug.

Materials:

-

[¹¹C]CO₂ produced from a cyclotron

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Hydriodic acid (HI) or triflic anhydride ((Tf)₂O)

-

Desmethyl precursor of the cyclopropane-containing drug

-

Anhydrous solvent (e.g., DMF)

-

HPLC system for purification

Procedure:

-

[¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then iodinated to produce [¹¹C]CH₃I, or reduced to [¹¹C]CH₃OH followed by conversion to [¹¹C]CH₃OTf.

-

The desmethyl precursor (e.g., 0.5-1.0 mg) is dissolved in a small volume of anhydrous DMF (e.g., 100 µL) in the reaction vessel of the automated synthesis module.

-

[¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the precursor solution.

-

The reaction is heated for a short period (e.g., 5 minutes at 80-100 °C).

-

The crude reaction mixture is then purified by semi-preparative HPLC.

-

The fraction containing the ¹¹C-labeled product is collected, and the solvent is removed.

-

The final product is formulated in a physiologically compatible solution for injection.

Visualizations

Experimental Workflow for Isotopic Labeling

Caption: General experimental workflow for the synthesis of isotopically labeled cyclopropane derivatives.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. Some cyclopropane-containing molecules are being investigated as modulators of this pathway.

Caption: The two-signal model for NLRP3 inflammasome activation and potential inhibition by cyclopropane derivatives.

Applications in Drug Discovery and Development

Isotopically labeled cyclopropane derivatives are crucial for advancing our understanding of new chemical entities.

-

ADME Studies: The use of ¹⁴C and ³H-labeled compounds is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. These studies provide critical data on the fate of a drug in a biological system, which is essential for regulatory submissions. The metabolic stability often conferred by the cyclopropane ring makes it an ideal position for isotopic labeling.

-

Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes. Cyclopropane-containing drugs can be labeled with positron-emitting isotopes, such as ¹¹C, to create PET tracers. These tracers enable the visualization of drug distribution, target engagement, and receptor occupancy in real-time, providing invaluable information for dose selection and confirming the mechanism of action in clinical trials. For example, ¹¹C-labeled sulfonamide derivatives are being explored as PET tracers for imaging the NLRP3 inflammasome in the brain.

-

Mechanism of Action Studies: Stable isotope-labeled cyclopropane derivatives, particularly with ¹³C and ²H, are used in mechanistic studies to understand how a drug interacts with its target and to elucidate the chemical transformations it undergoes.

Conclusion

The isotopic labeling of cyclopropane derivatives is a vital and dynamic field that significantly impacts drug discovery and development. The methodologies outlined in this guide, from classic organic reactions to modern biocatalytic approaches, provide a robust toolkit for researchers to synthesize these critical molecular probes. The ability to introduce isotopes such as ²H, ³H, ¹¹C, ¹³C, and ¹⁴C into the cyclopropane moiety allows for a deep and quantitative understanding of a drug's behavior in biological systems. As synthetic methods continue to evolve and our understanding of disease pathways deepens, the strategic application of isotopically labeled cyclopropane derivatives will undoubtedly continue to accelerate the development of new and more effective medicines.

References

Spectroscopic Analysis of Deuterated Cyclopropanes: A Technical Guide

This guide provides an in-depth overview of the spectroscopic analysis of deuterated cyclopropanes, intended for researchers, scientists, and professionals in drug development. The substitution of hydrogen with its heavier isotope, deuterium, in cyclopropane rings offers a powerful tool for mechanistic studies, structural elucidation, and modifying pharmacokinetic properties of therapeutic agents. This document details the synthesis, experimental protocols for various spectroscopic techniques, and the interpretation of the resulting data.

Synthesis of Deuterated Cyclopropanes

The preparation of specifically deuterated cyclopropanes is a prerequisite for their spectroscopic investigation. Methods range from classical multi-step synthesis to modern photocatalytic approaches.

1.1. Multi-Step Synthesis of Cyclopropane-d₆

A comprehensive synthesis of cyclopropane-d₆ involves several stages starting from deuterium oxide.[1]

-

Experimental Protocol:

-

Methyl Acetylene-d₄ Production: Deuterium oxide is reacted with magnesium tricarbide.[1]

-

Propylene-d₆ Formation: The resulting methyl acetylene-d₄ is processed to yield propylene-d₆.[1]

-

Chlorination and Bromination: The propylene-d₆ undergoes conversion to allyl chloride-d₅, followed by the formation of 3-bromo-1-chloropropane-d₆.[1]

-

Cyclization: The final step involves the cyclization of 3-bromo-1-chloropropane-d₆ to produce cyclopropane-d₆.[1]

-

1.2. Photoredox Synergistic Deuteration for trans-Dual Deuterated Cyclopropanes

A modern and efficient method utilizes deuterium oxide (D₂O) as the sole deuterium source in a photocatalyzed reaction to produce trans-dual deuterated cyclopropanes with high diastereoselectivity.[2][3] This approach combines an H/D exchange with a deuteroaminomethylation of cyclopropenes under mild conditions.[2][3]

-

Experimental Protocol:

-

Reaction Mixture: A cyclopropene substrate (0.1 mmol), an amine (e.g., diphenylmethylamine, 0.3 mmol), a photocatalyst (e.g., 4CzIPN, 0.005 mmol), and potassium carbonate (K₂CO₃, 0.3 mmol) are combined in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and D₂O (90:10, 1 mL).[2]

-

Irradiation: The mixture is irradiated with blue LEDs at room temperature overnight.[2]

-

Workup and Purification: Following the reaction, the product is isolated and purified using standard chromatographic techniques.

-

The workflow for this innovative synthesis is depicted below.

Caption: Photoredox synthesis of trans-dual deuterated cyclopropanes.

Spectroscopic Analysis Techniques

A general workflow for spectroscopic analysis involves careful sample preparation, data acquisition using a suitable spectrometer, and detailed analysis of the resulting spectrum to extract structural and quantitative information.

Caption: General workflow for spectroscopic analysis of molecules.

2.1. Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium leads to significant shifts in vibrational frequencies, particularly for C-H stretching and bending modes, which can be readily observed. The C-D stretching vibrations appear in a region of the infrared and Raman spectra (around 2050–2350 cm⁻¹) that is typically free from other fundamental vibrations, making them an excellent diagnostic tool.[4]

-

Experimental Protocols:

-

Infrared (IR) Spectroscopy: IR spectra of deuterated cyclopropanes can be recorded for gas, liquid, or solid phases.[1][5] Gas-phase measurements often require a gas cell with appropriate windows (e.g., KBr). Liquid samples can be analyzed as a thin film between salt plates, while solid samples are often prepared as KBr pellets or mulls.[6] Fourier-Transform Infrared (FTIR) spectrometers are commonly used to acquire spectra over a broad range (e.g., 350 to 4000 cm⁻¹).[1]

-

Raman Spectroscopy: Raman spectra are typically recorded on liquid samples.[1][5] The sample is placed in a capillary tube and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to generate the Raman spectrum. Depolarization ratios can be measured to aid in the assignment of symmetric vibrations.[5]

-

Quantitative Data: Vibrational Frequencies (cm⁻¹)

The following tables summarize the fundamental vibrational frequencies for cyclopropane, cyclopropane-d₆, and various deuterated cyclopropene derivatives.

Table 1: Infrared and Raman Frequencies for Cyclopropane and Cyclopropane-d₆

| Vibration Type | Cyclopropane (C₃H₆) Frequency (cm⁻¹) | Cyclopropane-d₆ (C₃D₆) Frequency (cm⁻¹) | Method |

|---|---|---|---|

| CH₂/CD₂ Symmetric Stretch | ~3025 | ~2245 | Raman |

| CH₂/CD₂ Asymmetric Stretch | ~3101 | ~2336 | IR |

| CH₂/CD₂ Scissoring | ~1479 | ~1080 | IR |

| Ring Breathing | ~1188 | ~1003 | Raman |

| CH₂/CD₂ Wagging | ~1028 | ~818 | IR |

| Ring Deformation | ~866 | ~739 | IR |

Data compiled from various sources, including references[1][7].

Table 2: Selected Vibrational Frequencies for Deuterated Cyclopropenes (cm⁻¹)

| Assignment | 1-d₁-cyclopropene | 3-d₁-cyclopropene | 3,3-d₂-cyclopropene | 1,2-d₂-cyclopropene |

|---|---|---|---|---|

| =C-D Stretch | 2361 | - | - | 2360 |

| C-D Stretch | - | 2268 | 2264 | - |

| C=C Stretch | 1642 | 1650 | 1648 | 1600 |

| CH₂/CD₂ Scissoring | 1474 | 1475 | 1072 | 1472 |

Data sourced from Yum and Eggers, Jr. (1978).[5]

2.2. Rotational (Microwave) Spectroscopy

Rotational spectroscopy provides highly precise information about the molecular structure by measuring the transition energies between quantized rotational states.[8] It is applicable to gas-phase molecules that possess a permanent dipole moment.[8][9] Isotopic substitution, particularly deuteration, alters the molecule's moments of inertia, leading to predictable shifts in the rotational spectrum. This allows for the precise determination of bond lengths and angles.[10][11]

-

Experimental Protocol:

-

Instrumentation: A common instrument is the Balle-Flygare type Fourier transform microwave (FTMW) spectrometer.[12] For ionic species like the deuterated cyclopropenyl cation (c-C₃H₂D⁺), experiments are conducted in cryogenic ion-trap instruments, often at temperatures as low as 4 K.[13][14]

-

Sample Introduction: The sample is introduced into a high-vacuum chamber as a gas. For complexes, a carrier gas like argon or neon is passed over a liquid sample to form a supersonic jet.[12]

-

Data Acquisition: Short microwave pulses are used to polarize the molecules. The subsequent free induction decay (FID) is recorded and Fourier transformed to obtain the frequency-domain spectrum.

-

Quantitative Data: Rotational and Spectroscopic Constants

The following table presents spectroscopic constants for the singly deuterated cyclopropenyl cation.

Table 3: Spectroscopic Constants for c-C₃H₂D⁺ (in MHz)

| Constant | Value |

|---|---|

| A | 29194.288 |

| B | 21976.282 |

| C | 12534.698 |

Data extracted from high-resolution rovibrational and rotational spectroscopy studies.[13][14]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. Deuteration has profound and predictable effects on NMR spectra.

-

¹H NMR: The signal corresponding to a proton is absent upon substitution with deuterium.

-

²H (Deuterium) NMR: A signal appears in the deuterium NMR spectrum at a chemical shift very similar to that of the proton it replaced. This technique was used to analyze isotopic propanes from the reaction of cyclopropane and deuterium.[15]

-

¹³C NMR: The resonance of a carbon atom bonded to deuterium will change its multiplicity. For example, a CH group appearing as a doublet in a proton-coupled ¹³C spectrum will become a 1:1:1 triplet upon deuteration to a CD group due to coupling with the deuterium nucleus (spin I=1). The C-D coupling constant is smaller than the corresponding C-H coupling constant.

-

Experimental Protocol:

-

Sample Preparation: The deuterated cyclopropane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum.[16][17] Tetramethylsilane (TMS) is typically added as an internal standard.[18]

-

Data Acquisition: The ¹H, ¹³C, and ²H NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

-

The effects of deuteration on NMR spectra are summarized in the diagram below.

Caption: Logical diagram of the effects of H/D substitution on NMR spectra.

Quantitative Data: NMR Chemical Shifts for Cyclopropane

While comprehensive data for various deuterated species is dispersed, the baseline values for non-deuterated cyclopropane are critical for interpretation.

Table 4: NMR Spectroscopic Data for Cyclopropane (C₃H₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 0.22[19] | Singlet | N/A |

| ¹³C | -2.7[18] | Singlet (decoupled) | N/A |

| ¹J(¹³C-¹H) | 160.5 |

Data sourced from references[18][19][20]. Note that ¹³C chemical shifts can be negative.

Computational Approaches

Quantum chemical calculations are an indispensable tool in modern spectroscopy.[21] They are used to:

-

Predict spectroscopic parameters (e.g., vibrational frequencies, rotational constants) for different isotopologues, which aids in the search for and assignment of experimental spectral lines.[14][22]

-

Calculate equilibrium molecular structures, which can be refined by comparison with experimental data.[22]

-

Rationalize unusual spectroscopic observations, such as the peculiar ¹H NMR chemical shift of cyclopropane.[19]

-

Analyze complex rovibrational interactions and potential energy surfaces in detail.[23]

Applications in Research and Drug Development

The spectroscopic analysis of deuterated cyclopropanes is crucial for several fields:

-

Medicinal Chemistry: Deuteration can alter the metabolic profile of a drug, often leading to a longer half-life and reduced toxicity. This "deuterium kinetic isotope effect" is a key strategy in drug design.[2] Spectroscopic methods are essential for confirming the position and extent of deuteration in these novel drug candidates.

-

Reaction Mechanisms: Isotopic labeling is a classic method for elucidating reaction pathways. By tracking the position of deuterium atoms through a reaction using spectroscopy, chemists can determine which bonds are broken and formed.

-

Materials Science: Deuterated compounds can be used to create materials with specific properties. For instance, the incorporation of a deuterated cyclopropane moiety into a tetraphenylethylene structure was shown to enhance its aggregation-induced emission (AIE) properties.[2]

-

Astrochemistry: The detection of deuterated molecules, including derivatives of cyclic molecules, in interstellar space provides insights into the chemical processes occurring in cold, dense clouds.[13][14][22] High-resolution rotational spectroscopy is the primary tool for these astronomical searches.[13]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. datapdf.com [datapdf.com]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 12. pubs.aip.org [pubs.aip.org]

- 13. High-resolution rovibrational and rotational spectroscopy of the singly deuterated cyclopropenyl cation, c-C3H2D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Reactions of cyclopropane and deuterium over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Chloroform - Wikipedia [en.wikipedia.org]

- 18. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]

- 21. computationalspectroscopylab.com [computationalspectroscopylab.com]

- 22. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]

- 23. Computational analysis of the far infrared spectral region of various deuterated varieties of ethylene glycol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (Bromomethyl-d2)cyclopropane-1-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Bromomethyl-d2)cyclopropane-1-d1. Due to the isotopic labeling, the spectra exhibit distinct features compared to the unlabeled analog. This document outlines the predicted spectral data, detailed experimental protocols for spectral acquisition, and visual diagrams to elucidate the underlying spin systems and experimental workflows. The information presented is intended to aid in the structural characterization and analysis of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for (Bromomethyl-d2)cyclopropane-1-d1. These predictions are based on the analysis of the unlabeled compound, (Bromomethyl)cyclopropane, and established principles of isotope effects in NMR spectroscopy.[1][2] Deuteration is known to cause a slight upfield shift in the resonance of nearby nuclei.[1]

Table 1: Predicted ¹H NMR Data for (Bromomethyl-d2)cyclopropane-1-d1

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2, H-3 (cis to CH₂Br) | ~ 0.60 | Multiplet (m) | - | 2H |

| H-2, H-3 (trans to CH₂Br) | ~ 0.30 | Multiplet (m) | - | 2H |

Note: The signal for the CD ₂Br and CD protons will be absent in the ¹H NMR spectrum. The protons on the cyclopropane ring (H-2 and H-3) are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of cyclopropyl protons are characteristically upfield due to the ring current effect.

Table 2: Predicted ¹³C NMR Data for (Bromomethyl-d2)cyclopropane-1-d1

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted ¹J(C,D) (Hz) |

| C-1 | ~ 12 | Triplet (t) | ~ 25 |

| C-2, C-3 | ~ 5 | Singlet (s) | - |

| C-4 (CD₂Br) | ~ 35 | Quintet (quint) | ~ 22 |

Note: In the proton-decoupled ¹³C NMR spectrum, C-1 will appear as a triplet due to coupling with the directly attached deuterium (spin I=1).[3] The bromomethyl carbon (C-4) will appear as a quintet due to coupling with the two attached deuterium atoms. The ¹J(C,D) coupling constants are estimated based on typical ¹J(C,H) values scaled by the ratio of the gyromagnetic ratios of deuterium and protium.

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for (Bromomethyl-d2)cyclopropane-1-d1.

Sample Preparation

-

Compound: (Bromomethyl-d2)cyclopropane-1-d1, with an isotopic enrichment of 98 atom % D and a chemical purity of 97%, can be procured from suppliers such as CDN Isotopes.[4]

-

Solvent: Choose a deuterated solvent that does not have signals overlapping with the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice.

-

Procedure:

-

Weigh approximately 5-10 mg of (Bromomethyl-d2)cyclopropane-1-d1.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

NMR Spectrometer Setup

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. The spectrometer should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon (except for carbons bonded to deuterium) and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Approximately 100-150 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the NMR analysis of (Bromomethyl-d2)cyclopropane-1-d1.

Caption: Molecular structure of (Bromomethyl-d2)cyclopropane-1-d1.

Caption: General experimental workflow for NMR analysis.

References

- 1. stemwomen.org [stemwomen.org]

- 2. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heteronuclear coupling [chem.ch.huji.ac.il]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of (Bromomethyl-d2)cyclopropane-1-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (Bromomethyl-d2)cyclopropane-1-d1. Due to the limited availability of direct experimental data for this specific isotopologue, this document outlines a theoretical framework for its analysis based on the known mass spectrum of its non-deuterated counterpart, (Bromomethyl)cyclopropane, and established principles of mass spectrometry. The guide includes postulated experimental protocols, predicted fragmentation patterns, and a comprehensive data analysis structure.

Introduction

(Bromomethyl-d2)cyclopropane-1-d1 is a deuterated isotopologue of bromomethylcyclopropane. Its molecular formula is C4H4D3Br, and its CAS number is 1219799-17-3[1][2][3]. Deuterium-labeled compounds are critical tools in pharmaceutical research, particularly in metabolism studies (DMPK), as they can help elucidate metabolic pathways and quantify metabolite formation. Mass spectrometry is the primary analytical technique for these applications. Understanding the fragmentation behavior of (Bromomethyl-d2)cyclopropane-1-d1 is essential for its unambiguous identification and quantification in complex biological matrices.

The non-deuterated form, (Bromomethyl)cyclopropane (CAS 7051-34-5), has a molecular weight of approximately 135 g/mol [4][5]. Its mass spectrum is available in the NIST/EPA/NIH Mass Spectral Library, providing a foundation for predicting the behavior of its deuterated analog[4].

Proposed Experimental Protocols

2.1 Hypothetical Synthesis Protocol

The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 would likely involve a multi-step process starting from a suitable cyclopropane precursor. A plausible route could involve the reduction of a cyclopropyl carboxylic acid ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to introduce deuterium at the methyl position, followed by bromination. Deuterium incorporation at the cyclopropane ring could be achieved using methods like those described for other deuterated cyclopropanes, potentially involving H/D exchange reactions[6][7].

2.2 Mass Spectrometry Analysis Protocol

The following outlines a standard protocol for acquiring an electron ionization (EI) mass spectrum.

-

Instrumentation : Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

GC Column : Standard non-polar column (e.g., DB-5ms or equivalent).

-

Injection Mode : Split/Splitless, with an injection volume of 1 µL.

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program :

-

Initial Oven Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Data Acquisition : Scan mode from m/z 35 to 200.

Data Presentation and Predicted Fragmentation

The mass spectrum of (Bromomethyl-d2)cyclopropane-1-d1 is predicted to be dominated by fragmentation pathways common to alkyl bromides and strained ring systems. The key difference from its non-deuterated analog will be a mass shift of +3 Da for any fragment containing all three deuterium atoms.

3.1 Predicted Molecular Ion

The molecular formula is C4H4D3Br[2]. The monoisotopic mass of the molecular ion [M]•+ will appear as a characteristic doublet due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%).

-

[M]•+ with 79Br : m/z = 137

-

[M+2]•+ with 81Br : m/z = 139

3.2 Postulated Fragmentation Pathways

Electron ionization (EI) involves bombarding the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation ([M]•+), which is often unstable and undergoes fragmentation[8]. The primary fragmentation routes for (Bromomethyl-d2)cyclopropane-1-d1 are predicted to be:

-

Alpha-Cleavage : The most favorable fragmentation for alkyl halides is the cleavage of the carbon-bromine bond. This results in the loss of a bromine radical (•Br) to form a stable cyclopropylcarbinyl-d3 cation.

-

Ring Opening : The high strain of the cyclopropane ring makes it susceptible to ring-opening rearrangements, leading to the formation of isomeric C4 cations.

-

Loss of HBr/DBr : Elimination of hydrogen bromide (HBr) or deuterium bromide (DBr) is another possible pathway.

3.3 Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed origins.

| Predicted m/z | Proposed Ion Structure / Formula | Fragmentation Pathway |

| 137 / 139 | [C3H(D)C(D2)Br]•+ | Molecular Ion [M]•+ |

| 58 | [C3H(D)C(D2)]+ | Loss of •Br from Molecular Ion |

| 57 | [C4H3D2]+ | Ring opening and rearrangement |

| 56 | [C4H4D]+ | Ring opening and rearrangement |

| 41 | [C3H5]+ | Loss of CH2BrD2 from rearranged ion |

| 39 | [C3H3]+ | Common hydrocarbon fragment |

Visualizations

4.1 Experimental Workflow

The diagram below illustrates the logical flow from sample preparation to data analysis for the mass spectrometry of (Bromomethyl-d2)cyclopropane-1-d1.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. e-biochem.com [e-biochem.com]

- 4. Cyclopropane, (bromomethyl)- [webbook.nist.gov]

- 5. Cyclopropane, (bromomethyl)- [webbook.nist.gov]

- 6. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Deuterated Bromomethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of bromomethylcyclopropane, with a specific focus on the anticipated effects of deuterium substitution. Given the increasing interest in utilizing deuterated compounds in drug development to enhance metabolic stability, this document synthesizes the known reactivity of bromomethylcyclopropane with the principles of kinetic isotope effects to forecast the stability profile of its deuterated analogue. This guide includes a review of the primary degradation pathways, predicted kinetic data, detailed hypothetical experimental protocols for stability assessment, and a discussion of the synthesis and analysis of deuterated bromomethylcyclopropane. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the cyclopropylmethyl moiety.

Introduction

(Bromomethyl)cyclopropane is a versatile chemical intermediate utilized in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[1] The unique structural and electronic properties of the cyclopropyl group impart significant reactivity to the adjacent bromomethyl moiety, a factor that is critical to both its synthetic utility and its inherent stability.[1] In the context of drug development, the metabolic stability of a molecule is a key determinant of its pharmacokinetic profile. One established strategy to mitigate metabolic degradation is the selective incorporation of deuterium, a stable isotope of hydrogen. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect (KIE).

This guide explores the stability of bromomethylcyclopropane and provides a predictive analysis of how deuteration is expected to influence its degradation kinetics.

Stability and Degradation of Non-Deuterated Bromomethylcyclopropane

Physicochemical Properties and General Stability

(Bromomethyl)cyclopropane is a colorless to light yellow liquid that is flammable and immiscible with water.[2][3] It is generally stable under recommended storage conditions, which include refrigeration in a tightly sealed container, protected from light and sources of ignition.[2] The compound is incompatible with strong bases and strong oxidizing agents.[3] The inherent ring strain of the cyclopropane moiety, however, makes it susceptible to ring-opening reactions under certain conditions.[4]

Primary Degradation Pathway: Solvolysis

The principal degradation pathway for bromomethylcyclopropane in the presence of nucleophilic solvents, such as water or alcohols, is solvolysis.[5] This reaction proceeds through a mechanism with significant S(N)1 character, involving the formation of a cyclopropylmethyl carbocation intermediate.[5] This carbocation is remarkably stable due to the ability of the cyclopropane ring's bent "banana" bonds to overlap with the empty p-orbital of the carbocationic center, a phenomenon often referred to as "dancing resonance".[6][7][8]

This high stability of the intermediate carbocation accelerates the rate of solvolysis compared to other primary alkyl halides.[5] However, the cyclopropylmethyl carbocation is also prone to rearrangement, leading to a mixture of products, including cyclobutyl and homoallyl derivatives.[9] The formation of these isomeric byproducts is a critical aspect of the stability profile of bromomethylcyclopropane.[1]

The Effect of Deuteration on the Stability of Bromomethylcyclopropane: A Predictive Analysis

The Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[10] For deuterium substitution, the KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (k(_H)) to that of the deuterium-containing reactant (k(_D)). A k(_H)/k(_D) value greater than 1 indicates a "normal" KIE, where the deuterated compound reacts more slowly.

-

Primary KIE: Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. C-D bonds are stronger than C-H bonds, so breaking them requires more energy, leading to a significant normal KIE.

-

Secondary KIE: Observed when the bond to the isotope is not broken in the rate-determining step. These effects are generally smaller than primary KIEs.[11][12] An (\alpha)-secondary KIE occurs when the isotope is attached to the carbon undergoing a change in hybridization. In an S(_N)1 reaction, the carbon atom changes from sp

hybridization in the reactant to sp32

Predicted Stability of Deuterated Bromomethylcyclopropane

The primary non-metabolic degradation pathway for bromomethylcyclopropane is solvolysis, which proceeds via an S(_N)1-like mechanism where the rate-determining step is the cleavage of the C-Br bond, not a C-H bond. Therefore, deuteration of the bromomethyl group (e.g., to form (bromo-d(_2)-methyl)cyclopropane) would be expected to exert an (\alpha)-secondary kinetic isotope effect on its solvolysis.

This leads to the prediction that deuterated bromomethylcyclopropane will be slightly more stable than its non-deuterated counterpart with respect to solvolytic degradation. The rate of hydrolysis and the formation of rearrangement products are anticipated to be modestly reduced.

Quantitative Data

As direct experimental data for the stability of deuterated bromomethylcyclopropane is unavailable, the following tables present a comparative summary of known data for the non-deuterated compound and predicted data for the deuterated analogue based on typical secondary KIE values.

| Compound | Degradation Pathway | Rate Constant (k) | Predicted k(_H)/k(_D) |

| (Bromomethyl)cyclopropane | Solvolysis (S(_N)1-like) | k(_H) | - |

| (Bromo-d(_2)-methyl)cyclopropane | Solvolysis (S(_N)1-like) | k(_D) (Predicted to be < k(_H)) | 1.1 - 1.2 |

Table 1: Predicted Comparative Solvolysis Rates

| Parameter | (Bromomethyl)cyclopropane | (Bromo-d(_2)-methyl)cyclopropane (Predicted) |

| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |

| Boiling Point | 105-107 °C[3] | Slightly higher than non-deuterated |

| Density | 1.392 g/mL at 25 °C[3] | Slightly higher than non-deuterated |

| Solubility | Insoluble in water[2] | Insoluble in water |

| Chemical Stability | Stable under recommended storage.[3] Incompatible with strong bases and oxidizing agents.[3] | Predicted to be slightly more stable towards solvolysis. Similar incompatibilities. |

Table 2: Physicochemical Properties

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine and compare the stability of deuterated and non-deuterated bromomethylcyclopropane.

Synthesis of (Bromo-d(_2)-methyl)cyclopropane

A plausible synthetic route to (bromo-d(_2)-methyl)cyclopropane would involve the bromination of commercially available cyclopropane-d(_2)-methanol.

Materials:

-

Cyclopropane-d(_2)-methanol

-

Triphenylphosphine[14]

-

Bromine[14]

-

Dimethylformamide (DMF), anhydrous[14]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous DMF.

-

Add cyclopropane-d(_2)-methanol (1.0 equivalent) to the stirred solution and allow it to react for 30 minutes at room temperature.[14]

-

Cool the reaction mixture to -10 °C in an ice-salt bath.[14]

-

Slowly add bromine (1.05 equivalents) dropwise over a period of 4 hours, maintaining the temperature below -5 °C.[14]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The product can be isolated by distillation under reduced pressure.[14]

-

For further purification, the distillate can be diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

Comparative Stability Study (Accelerated Degradation)

This protocol outlines a method to compare the rate of hydrolytic degradation.

Materials:

-

(Bromomethyl)cyclopropane

-

(Bromo-d(_2)-methyl)cyclopropane

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (e.g., a stable, structurally similar compound like bromocyclopentane)

Procedure:

-

Prepare stock solutions of (bromomethyl)cyclopropane, (bromo-d(_2)-methyl)cyclopropane, and the internal standard in acetonitrile at a concentration of 1 mg/mL.

-

In separate sealed vials, prepare reaction mixtures by adding a known volume of each stock solution to a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) to achieve a final substrate concentration of 100 µg/mL.

-

Place the vials in a constant temperature bath at an elevated temperature (e.g., 50 °C) to accelerate degradation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each vial and quench the degradation by adding an equal volume of cold acetonitrile containing the internal standard.

-

Analyze the samples by GC-MS.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

GC Conditions:

-

Injection: 1 µL, split ratio 50:1

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 200.

Data Analysis:

-

Monitor the disappearance of the parent compounds and the appearance of degradation products over time.

-

Quantify the concentration of the parent compounds by comparing their peak areas to that of the internal standard.

-

Plot the natural logarithm of the concentration of the parent compounds versus time. The slope of this line will be the negative of the first-order rate constant (k).

-

Calculate the k(_H)/k(_D) ratio to determine the kinetic isotope effect.

-

Identify degradation products by their mass spectra.

Visualizations

A simplified workflow for the synthesis of deuterated bromomethylcyclopropane.

The influence of deuteration on the solvolysis of bromomethylcyclopropane.

Conclusion

The stability of deuterated bromomethylcyclopropane is predicted to be marginally greater than its non-deuterated counterpart, primarily due to an (\alpha)-secondary kinetic isotope effect that retards its principal degradation pathway of solvolysis. This enhanced stability, though modest, could be significant in the context of drug development where subtle changes in metabolic fate can have a profound impact on a drug candidate's pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions. For researchers and drug development professionals, understanding the interplay between isotopic substitution and chemical stability is crucial for the rational design of more robust and efficacious therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. Reactions of cyclopropane and deuterium over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

Technical Guide: (Bromomethyl-d2)cyclopropane-1-d1 for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Bromomethyl-d2)cyclopropane-1-d1, a deuterated building block with significant potential in pharmaceutical research and development. This document details its commercial availability, key specifications, and potential applications, offering a valuable resource for scientists engaged in drug discovery and metabolic studies.

Commercial Availability and Specifications

(Bromomethyl-d2)cyclopropane-1-d1 (CAS No: 1219799-17-3) is a specialty chemical available from a select number of commercial suppliers.[1][2][3] The incorporation of deuterium at specific positions offers a powerful tool for researchers, particularly in studies involving metabolic stability and reaction mechanism elucidation. Below is a summary of specifications from various suppliers.

| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Storage Conditions |

| C/D/N Isotopes | D-5982 | 98 atom % D | 97% | 0.1 g, 0.25 g | Store frozen |

| Pharmaffiliates | PA STI 014930 | Not Specified | Not Specified | Not Specified | 2-8°C Refrigerator |

| Guidechem | - | Not Specified | Not Specified | Not Specified | Not Specified |

| CASGET.COM | - | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Data is subject to change and should be confirmed with the respective supplier.

Synthesis and Applications

The cyclopropane motif is a valuable structural component in medicinal chemistry, known to enhance potency, metabolic stability, and target binding affinity of drug candidates.[4][5] The strategic introduction of deuterium atoms, as in (Bromomethyl-d2)cyclopropane-1-d1, provides a sophisticated method for investigating the metabolic fate of cyclopropane-containing compounds.

Synthesis

A generalized synthetic approach is outlined in the diagram below.

Caption: Plausible synthetic route to (Bromomethyl-d2)cyclopropane-1-d1.

Applications in Drug Discovery and Development

Isotopically labeled compounds are indispensable tools in modern drug development.[5] The primary applications of (Bromomethyl-d2)cyclopropane-1-d1 are in the following areas:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium label allows for the precise tracking of the metabolic fate of a drug candidate in vitro and in vivo. By replacing hydrogen with deuterium at metabolically labile positions, the rate of metabolism can be slowed (the "kinetic isotope effect"), which can help to improve a drug's pharmacokinetic profile.

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: This labeled compound can be used as a tracer to quantify the absorption, distribution, metabolism, and excretion of a potential drug molecule.[5]

-

Mechanism of Action Studies: The isotopic label can aid in elucidating the mechanism of action and target engagement of drugs containing the cyclopropylmethyl moiety.[5]

The general workflow for utilizing a deuterated compound in a DMPK study is illustrated below.

Caption: General workflow for DMPK studies using isotopically labeled compounds.

Experimental Protocols

While specific experimental protocols for the use of (Bromomethyl-d2)cyclopropane-1-d1 are proprietary and depend on the specific research context, a general protocol for an in vitro metabolic stability assay is provided below as a representative example.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the deuterated test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction:

-

Add the test compound to the pre-warmed microsome-buffer mixture to a final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately quench the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent deuterated compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

This in-depth technical guide provides a starting point for researchers interested in utilizing (Bromomethyl-d2)cyclopropane-1-d1. For specific applications and handling procedures, it is essential to consult the safety data sheet (SDS) and any technical documentation provided by the supplier.

References

- 1. Bromomethyl D Cyclopropane Supplier | CASGET.COM [casget.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 7. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 8. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

Kinetic Isotope Effects of Deuterated Cyclopropylmethyl Groups: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylmethyl group is a key structural motif in numerous pharmacologically active compounds and a valuable probe in mechanistic organic chemistry. Its unique electronic properties and propensity for rapid carbocationic rearrangements make it a fascinating subject of study. Understanding the kinetic isotope effect (KIE) of deuterated cyclopropylmethyl groups provides profound insights into reaction mechanisms, transition state geometries, and the metabolic fate of drugs containing this moiety. This guide offers a comprehensive overview of the core principles, quantitative data, and experimental protocols related to the kinetic isotope effects of deuterated cyclopropylmethyl systems, with a particular focus on solvolytic reactions, a classic model for studying the behavior of this fascinating carbocation.

Theoretical Background: The Basis of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the difference in mass leads to a change in the zero-point vibrational energy (ZPE) of the C-H/C-D bond. The C-D bond has a lower ZPE, making it stronger and requiring more energy to break. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a "normal" primary kinetic isotope effect, where the ratio of rate constants, kH/kD, is greater than 1.[2]

Secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted bond is not broken in the rate-determining step.[1] These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). SKIEs are particularly informative about changes in hybridization and hyperconjugation at the transition state. For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium often leads to a normal SKIE (kH/kD ≈ 1.1–1.2), while the reverse process results in an inverse SKIE (kH/kD ≈ 0.8–0.9).[3]

Quantitative Data: Kinetic Isotope Effects in the Solvolysis of Cyclopropylcarbinyl Derivatives

The solvolysis of cyclopropylcarbinyl derivatives is a cornerstone for studying the behavior of the corresponding carbocation, which is known to be highly stabilized and delocalized. Deuterium substitution on the cyclopropyl ring provides a sensitive probe for the distribution of positive charge in the transition state. The following table summarizes key experimental data from the solvolysis of deuterated cyclopropylcarbinyl methanesulfonates in 96% ethanol at 20°C.

| Compound | Deuterium Position | Rate Constant (k x 10⁵ sec⁻¹) | kH/kD |

| Cyclopropylcarbinyl methanesulfonate | Unlabeled | 3.55 ± 0.03 | - |

| 2,2,3,3-Tetradeuterio-cyclopropylcarbinyl methanesulfonate | Ring | 3.83 ± 0.04 | 0.927 |

| 2,2,3,3-Tetramethyl-cyclopropylcarbinyl methanesulfonate | Unlabeled | 1.17 ± 0.01 | - |

| 2,2,3,3-Tetramethyl-d₁₂-cyclopropylcarbinyl methanesulfonate | Methyl Groups on Ring | 1.20 ± 0.01 | 0.975 |

Data sourced from Nikoletić, M., Borčić, S., & Sunko, D. E. (1964). secondary deuterium isotope effects in solvolyses of small-ring compounds. Proceedings of the National Academy of Sciences, 52(4), 893-897.[4]

The inverse kinetic isotope effect (kH/kD < 1) observed for the ring-deuterated compound is significant. It suggests that in the transition state, a substantial amount of positive charge is delocalized onto the carbon atoms of the cyclopropane ring. This increased positive charge leads to a strengthening of the C-D bonds on the ring relative to the C-H bonds in the ground state, resulting in a faster reaction for the deuterated analog. This finding provides strong evidence against a simple classical primary carbocation and supports the formation of a nonclassical, delocalized bicyclobutonium-ion-like transition state.[4]

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates. For solvolysis reactions, two common methods are employed:

Conductometric Method for Measuring Solvolysis Rates